
2-Amino-2-isopropyl-4-phosphonobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-isopropyl-4-phosphonobutanoic acid is an organic compound with the molecular formula C7H16NO5P It is a derivative of aminophosphonic acids, which are known for their structural similarity to amino acids but with a phosphonic acid group replacing the carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-isopropyl-4-phosphonobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-butanediol and chlorosulfonic acid.
Reaction Steps: The process involves multiple steps, including the formation of intermediate compounds through reactions such as esterification, nitrile formation, and reduction.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.
化学反応の分析
Types of Reactions
2-Amino-2-isopropyl-4-phosphonobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amines, and substituted compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Amino-2-isopropyl-4-phosphonobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-Amino-2-isopropyl-4-phosphonobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site. Additionally, it can bind to receptors and modulate their activity, affecting various cellular pathways.
類似化合物との比較
Similar Compounds
2-Amino-4-phosphonobutanoic acid: Another aminophosphonic acid with similar structural features.
Phosphinothricin: A phosphonic acid derivative used as a herbicide.
Uniqueness
2-Amino-2-isopropyl-4-phosphonobutanoic acid is unique due to its specific isopropyl group, which imparts distinct chemical and biological properties. This structural variation can lead to different reactivity and interaction profiles compared to other similar compounds.
特性
分子式 |
C7H16NO5P |
|---|---|
分子量 |
225.18 g/mol |
IUPAC名 |
2-amino-3-methyl-2-(2-phosphonoethyl)butanoic acid |
InChI |
InChI=1S/C7H16NO5P/c1-5(2)7(8,6(9)10)3-4-14(11,12)13/h5H,3-4,8H2,1-2H3,(H,9,10)(H2,11,12,13) |
InChIキー |
SEMVEWVPZIKTDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCP(=O)(O)O)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


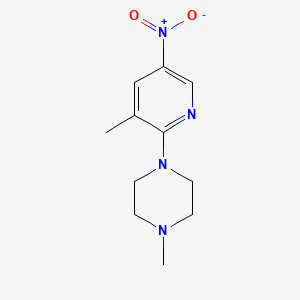
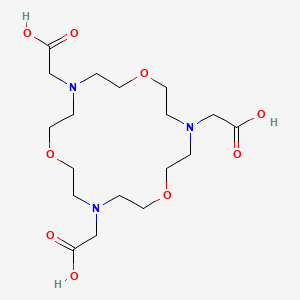
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
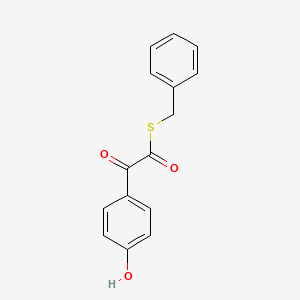
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)


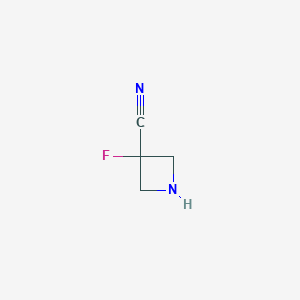
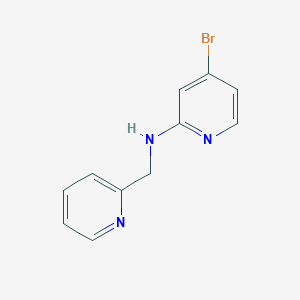
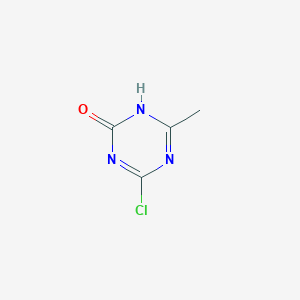
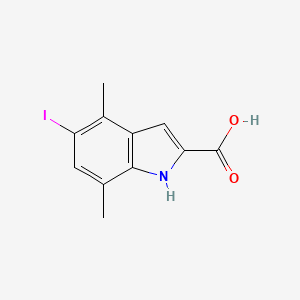
![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)

